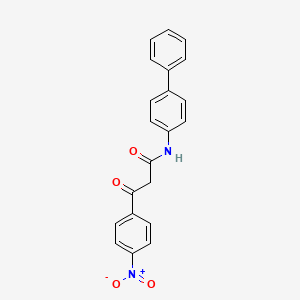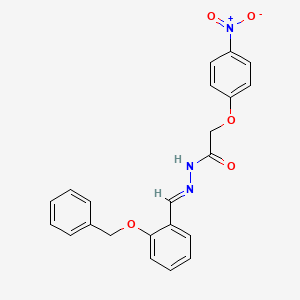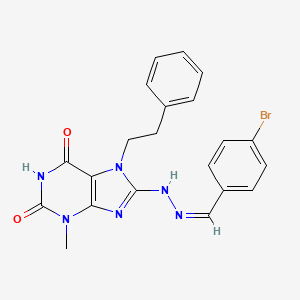
N-(biphenyl-4-yl)-3-(4-nitrophenyl)-3-oxopropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-BIPHENYL-4-YL-3-(4-NITRO-PHENYL)-3-OXO-PROPIONAMIDE is an organic compound that belongs to the class of amides It features a biphenyl group and a nitrophenyl group, which are connected through a propionamide linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-BIPHENYL-4-YL-3-(4-NITRO-PHENYL)-3-OXO-PROPIONAMIDE typically involves the following steps:
Formation of Biphenyl-4-yl Acetyl Chloride: Biphenyl-4-carboxylic acid is reacted with thionyl chloride to form biphenyl-4-yl acetyl chloride.
Amidation Reaction: The biphenyl-4-yl acetyl chloride is then reacted with 4-nitroaniline in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.
化学反应分析
Types of Reactions
N-BIPHENYL-4-YL-3-(4-NITRO-PHENYL)-3-OXO-PROPIONAMIDE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The biphenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Electrophiles such as halogens, nitrating agents
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products
Reduction: Biphenyl-4-yl-3-(4-aminophenyl)-3-oxo-propionamide
Substitution: Various substituted biphenyl and nitrophenyl derivatives
Hydrolysis: Biphenyl-4-yl-3-oxo-propionic acid and 4-nitroaniline
科学研究应用
Medicinal Chemistry: As a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: As a building block for the synthesis of novel polymers or materials with unique properties.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of N-BIPHENYL-4-YL-3-(4-NITRO-PHENYL)-3-OXO-PROPIONAMIDE would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or activating their function. The biphenyl and nitrophenyl groups could play a role in binding to the target, while the amide linkage might influence the compound’s stability and solubility.
相似化合物的比较
Similar Compounds
N-Biphenyl-4-yl-3-(4-aminophenyl)-3-oxo-propionamide: Similar structure but with an amine group instead of a nitro group.
N-Biphenyl-4-yl-3-(4-methoxyphenyl)-3-oxo-propionamide: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
N-BIPHENYL-4-YL-3-(4-NITRO-PHENYL)-3-OXO-PROPIONAMIDE is unique due to the presence of both biphenyl and nitrophenyl groups, which can impart specific electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall behavior in various applications.
属性
分子式 |
C21H16N2O4 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC 名称 |
3-(4-nitrophenyl)-3-oxo-N-(4-phenylphenyl)propanamide |
InChI |
InChI=1S/C21H16N2O4/c24-20(17-8-12-19(13-9-17)23(26)27)14-21(25)22-18-10-6-16(7-11-18)15-4-2-1-3-5-15/h1-13H,14H2,(H,22,25) |
InChI 键 |
WZAFWXOHYFHLFU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl (2E)-2-benzylidene-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11994587.png)
![N'-[(2-chlorophenyl)-oxomethyl]-1-ethyl-4-hydroxy-2-oxo-3-quinolinecarbohydrazide](/img/structure/B11994596.png)



![5-(4-Bromophenyl)-7,9-dichloro-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11994608.png)

![Propyl 4-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11994621.png)

![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11994634.png)
![2-[(E)-{[4-(diethylamino)-2-methylphenyl]imino}methyl]-4-nitrophenol](/img/structure/B11994646.png)
![Diethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11994647.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11994650.png)

